N-(p-methoxybenzyl)azepane-2,4-dione
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Overview
Description
N-(p-methoxybenzyl)azepane-2,4-dione is a compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the p-methoxybenzyl group adds unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-methoxybenzyl)azepane-2,4-dione typically involves the reaction of azepane-2,4-dione with p-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(p-methoxybenzyl)azepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The p-methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
N-(p-methoxybenzyl)azepane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(p-methoxybenzyl)azepane-2,4-dione involves its interaction with specific molecular targets. The p-methoxybenzyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
N-benzylazepane-2,4-dione: Similar structure but lacks the methoxy group.
N-(p-methylbenzyl)azepane-2,4-dione: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-(p-methoxybenzyl)azepane-2,4-dione is unique due to the presence of the p-methoxybenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azepane-2,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-18-13-6-4-11(5-7-13)10-15-8-2-3-12(16)9-14(15)17/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
RGRVVLFUJFWWIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(=O)CC2=O |
Origin of Product |
United States |
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